(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . This moiety is known to exhibit various biological activities and is used in the development of new chemotherapeutics .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-one moiety, which is an electron-deficient system with high oxidative stability .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar moieties are known to undergo reactions such as 1,3-dipolar cycloaddition .Scientific Research Applications
- Cytotoxicity : Researchers have synthesized a series of 1,2,3-triazole derivatives derived from 6-bromobenzo[d]thiazol-2(3H)-one. These compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines: MCF-7 and HeLa. Remarkably, these derivatives demonstrated good cytotoxicity, comparable to the standard drug Cisplatin .
- Breast Cancer Targeting : Given the prevalence of breast cancer worldwide, novel anticancer agents that selectively target tumor cells are crucial. This compound’s potential in breast cancer therapy warrants further investigation .
- Moderate Antibacterial Activity : The same 1,2,3-triazole derivatives were also studied for their antibacterial activity against different bacteria. Most of the compounds exhibited good to moderate antibacterial activity, comparable to the positive control drug Streptomycin. This finding highlights their potential as antibacterial agents .
- Chemical Diversity : The unique structure of this compound, with its 1,2,3-triazole moiety, contributes to its chemical diversity. Researchers can explore its interactions with biological targets and assess its pharmacological properties .
- Pesticide Potential : The compound’s distinct chemical arrangement may lend itself to agrochemical applications. Investigating its pesticidal properties could lead to the development of novel pesticides .
- Functional Materials : Researchers can explore the compound’s reactivity and use it as a building block for designing functional materials. Its unique structure may contribute to the development of advanced materials for various applications .
Anticancer Research
Antibacterial Applications
Pharmaceutical Research
Agrochemical Development
Advanced Material Synthesis
Future Directions
properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h2-4,8-9H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSKNVVODGBVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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